5-Iodo-2-phenylmethoxybenzaldehyde
Overview
Description
5-Iodo-2-phenylmethoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a benzyloxy group and an iodine atom attached to a benzene ring, with an aldehyde functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-phenylmethoxybenzaldehyde typically involves the iodination of 2-(Benzyloxy)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-phenylmethoxybenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Boronic acids and palladium catalysts in organic solvents like toluene or ethanol.
Major Products Formed
Oxidation: 2-(Benzyloxy)-5-iodobenzoic acid.
Reduction: 2-(Benzyloxy)-5-iodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the boronic acid used.
Scientific Research Applications
5-Iodo-2-phenylmethoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-2-phenylmethoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through well-known organic reaction mechanisms, such as electrophilic aromatic substitution and nucleophilic addition . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a benzyloxy group, affecting its solubility and reactivity.
2-(Benzyloxy)-5-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
Uniqueness
5-Iodo-2-phenylmethoxybenzaldehyde is unique due to the presence of both the benzyloxy group and the iodine atom, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis
Properties
IUPAC Name |
5-iodo-2-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIRGVIYLLSFQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567418 | |
Record name | 2-(Benzyloxy)-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134038-89-4 | |
Record name | 2-(Benzyloxy)-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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